molecular formula C12H10F3N3O2S B1413427 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide CAS No. 1581457-66-0

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

Cat. No.: B1413427
CAS No.: 1581457-66-0
M. Wt: 317.29 g/mol
InChI Key: SHJUBFOQPVMTSN-UHFFFAOYSA-N
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Description

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound that combines the structural features of cyclopropane, amino acids, and benzothiazole derivatives

Preparation Methods

The synthesis of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be approached through several methods:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of cyclopropane, amino acid, and benzothiazole structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJUBFOQPVMTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
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Reactant of Route 6
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide

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